molecular formula C23H18Cl2N2O5S2 B2832654 N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide CAS No. 300719-65-7

N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide

Cat. No. B2832654
CAS RN: 300719-65-7
M. Wt: 537.43
InChI Key: HZZMMFUMGCWOIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions between acyclonucleosides and substituted phenylhydrazones . Another method involves chloroacetylation of compounds with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM), which gives the corresponding N-(chloroacetyl)-2-aminobenzophenone derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide” are not specified in the available resources .

Scientific Research Applications

Prodrug Forms and Stability

Sulfonamide derivatives, including various N-acyl compounds, have been studied for their potential as prodrug forms, offering insights into their stability and hydrolytic properties in physiological conditions. These compounds demonstrate promising enzymatic hydrolysis to yield parent sulfonamides, suggesting their application in drug delivery systems for improved solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).

Antitumor Activity

Sulfonamide derivatives have been investigated for their antitumor properties, with some showing significant in vitro activity against cancer cell lines such as HepG2 and MCF-7. Research on benzenesulfonamide derivatives, including the synthesis and evaluation of novel compounds, highlights the potential of these molecules in cancer treatment. The interactions against key biological targets, such as KSHV thymidylate synthase complex, are of particular interest, suggesting mechanisms through which these compounds might exert their effects (Fahim & Shalaby, 2019).

Molecular Architecture and Drug Design

The study of chlorinated arylsulfonamide derivatives has provided insights into their molecular conformation and supramolecular architecture, essential for drug design. Understanding the role of chlorine substitutions on molecular conformation and crystal assembly aids in the development of compounds with optimized pharmacokinetic and pharmacodynamic properties (Fernandes et al., 2011).

Mechanism of Action

The mechanism of action of “N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “N-(3-acetyl-1-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indol-5-yl)-4-chlorobenzenesulfonamide” are not specified in the available resources .

properties

IUPAC Name

N-[3-acetyl-1-(4-chlorophenyl)sulfonyl-2-methylindol-5-yl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O5S2/c1-14-23(15(2)28)21-13-18(26-33(29,30)19-8-3-16(24)4-9-19)7-12-22(21)27(14)34(31,32)20-10-5-17(25)6-11-20/h3-13,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZMMFUMGCWOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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